molecular formula C13H14N2O2 B4033463 N-(4,6-dimethylpyridin-2-yl)-5-methylfuran-2-carboxamide

N-(4,6-dimethylpyridin-2-yl)-5-methylfuran-2-carboxamide

Cat. No.: B4033463
M. Wt: 230.26 g/mol
InChI Key: ZSPDSRNJFTXFNK-UHFFFAOYSA-N
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Description

N-(4,6-dimethylpyridin-2-yl)-5-methylfuran-2-carboxamide is a useful research compound. Its molecular formula is C13H14N2O2 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4,6-dimethyl-2-pyridinyl)-5-methyl-2-furamide is 230.105527694 g/mol and the complexity rating of the compound is 283. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiprotozoal Agents

One study explored novel dicationic imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents. These compounds, synthesized through complex chemical reactions, showed potent in vitro activity against T. b. rhodesiense and P. falciparum, highlighting their potential in treating diseases like sleeping sickness and malaria (Ismail et al., 2004).

Polymer Science

Research on new polyamides based on 2,5-bis[(4-carboxyanilino) carbonyl] pyridine and aromatic diamines has yielded polymers with inherent viscosities between 0.32–0.72 dL/g. These polyamides, characterized by FTIR spectroscopy and thermal analysis, exhibit solubility in polar solvents at room temperature, suggesting applications in materials science (Faghihi & Mozaffari, 2008).

Biomass Conversion

A study demonstrated a process for the selective dehydration of fructose to 5-hydroxymethylfurfural (HMF), a furan derivative with potential as a renewable alternative to petroleum-based chemicals. This process, which involves the use of an acid catalyst in an aqueous phase, points to advancements in the production of sustainable materials (Román-Leshkov et al., 2006).

Bio-Based Polymers

Another significant contribution to polymer science is the synthesis of bio-based polyamide from dimethyl furan-2,5-dicarboxylate, offering high glass transition temperatures and demonstrating solubility in various solvents. This research underscores the growing interest in developing sustainable polymeric materials (Mao et al., 2021).

DNA Recognition

The design, synthesis, and biophysical characterization of polyamides based on pyrrole and imidazole units capable of targeting specific DNA sequences in the minor groove have been investigated. These studies provide insights into the potential use of such compounds in controlling gene expression and treating diseases like cancer (Chavda et al., 2010).

Properties

IUPAC Name

N-(4,6-dimethylpyridin-2-yl)-5-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-8-6-9(2)14-12(7-8)15-13(16)11-5-4-10(3)17-11/h4-7H,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPDSRNJFTXFNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2=CC(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.